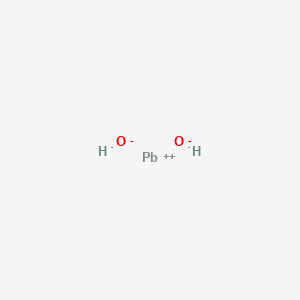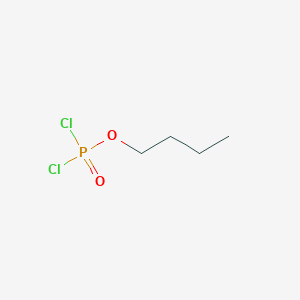
Lead(II) hydroxide
Übersicht
Beschreibung
Lead(II) hydroxide, Pb(OH)2, is a hydroxide of lead, with lead in oxidation state +2 . It is typically insoluble in water, but it can dissolve in solutions containing excess hydroxide ions, forming plumbite ions .
Synthesis Analysis
Lead(II) hydroxide is formed when a hydroxide is added to a solution of a lead(II) salt, a hydrated lead oxide PbO·xH2O (with x < 1) is obtained . Careful hydrolysis of lead(II) acetate solution yields a crystalline product with a formula 6PbO·2H2O or Pb6O4(OH)4 .Molecular Structure Analysis
The particle size and crystal structure of lead(II) hydroxide nano powders are characterized by X-ray diffraction (XRD). The surface morphology of the sample is studied from SEM images. The FTIR spectrum is used to study the stretching and bending frequencies of molecular groups in the sample .Chemical Reactions Analysis
In aqueous solution, lead(II) hydroxide is a somewhat weak base, forming lead(II) ion, Pb2+, under weakly acidic conditions . Addition of excess hydroxide ion results in the formation of the colorless soluble tetrahydroxolead(II) complex ion .Physical And Chemical Properties Analysis
Lead(II) hydroxide has a molar mass of 241.2 g/mol and appears as a white amorphous powder . It has a density of 7.41 g/cm3 and decomposes at a melting point of 135 °C . It is soluble in dilute aqueous solutions of acids and alkalis; readily soluble in acetone, nitric acid, and acetic acid .Wissenschaftliche Forschungsanwendungen
Electron Microscopy Stains : Lead(II) hydroxide has been utilized as an electron-opaque stain in electron microscopy to enhance the electron-scattering properties of biological materials. It offers high-intensity staining of cytoplasmic membranes, ribosomes, glycogen, and nuclear material in sections of embedded material (Reynolds, 1963).
Complexation in Molten Salts : Research into the complexation of lead(II) hydroxide in molten alkali-metal nitrate at high temperatures has revealed the formation of specific lead(II) hydroxide complexes, providing insights into the behavior of lead(II) in such environments (Bengtsson & Holmberg, 1990).
Nanoparticle Synthesis : Lead(II) hydroxide nanoparticles have been synthesized for potential applications, characterized by techniques like X-ray diffraction and SEM imaging. Their properties, like a direct band gap of 5.41 eV, have been studied for potential applications in various fields (Devamani & Alagar, 2012).
Wastewater Treatment : Lead(II) hydroxide has been explored for the removal of lead(II) ions from wastewater. Studies have demonstrated that certain plant-based adsorbents can effectively remove lead(II) ions, indicating its potential in environmental remediation (Edokpayi et al., 2015).
Thermal and Structural Studies : Investigations into the formation, solubility, and thermal decomposition of various lead(II) compounds, including lead(II) hydroxide, have provided valuable insights into its thermal properties and stability, which are crucial for its application in different industrial processes (Narita et al., 1984).
Ion-selective Electrodes : Lead(II) ion-selective ceramic membrane electrodes incorporating lead(II) hydroxide have shown promise in analytical applications, offering high sensitivity and selectivity for lead(II) ions, which is important for environmental monitoring and other analytical purposes (Hirata & Higashiyama, 1971).
Low-temperature Synthesis of Oxides : Studies have explored the synthesis of yellow lead(II) oxide from lead(II) hydroxide solutions, highlighting potential manufacturing applications (Yusupov & Mikhailov, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
lead(2+);dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Pb/h2*1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZYIVBHUDKWEO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015737 | |
| Record name | Lead(2+) hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(II) hydroxide | |
CAS RN |
19783-14-3 | |
| Record name | Lead hydroxide (Pb(OH)2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19783-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead(2+) hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)











